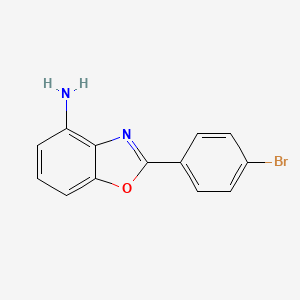

2-(4-bromophenyl)-4-Benzoxazolamine

Description

Propriétés

Formule moléculaire |

C13H9BrN2O |

|---|---|

Poids moléculaire |

289.13 g/mol |

Nom IUPAC |

2-(4-bromophenyl)-1,3-benzoxazol-4-amine |

InChI |

InChI=1S/C13H9BrN2O/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h1-7H,15H2 |

Clé InChI |

KBPVJGAUKCHZHE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Br)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

The following section compares 2-(4-bromophenyl)-4-benzoxazolamine with structurally analogous compounds, focusing on substituent effects, synthetic routes, and pharmacological activities.

Structural Analogues and Substituent Effects

Key Observations :

- Halogenated Aryl Groups : Bromine and chlorine substituents (e.g., in oxadiazole derivatives) correlate with anti-inflammatory activity .

- Electron-Donating vs. Withdrawing Groups: Substituents like dimethylamino (electron-donating) vs.

Pharmacological Activities

Notable Findings:

- Oxadiazole derivatives with bromophenyl groups exhibit anti-inflammatory activity comparable to indomethacin (64.3% inhibition) .

Méthodes De Préparation

Synthesis via Polyphosphoric Acid-Mediated Cyclization

One classical and widely reported method for preparing 2-(4-bromophenyl)-4-benzoxazolamine involves the cyclization of 2,4-diaminophenol dihydrochloride with 4-bromobenzoic acid in the presence of polyphosphoric acid (PPA).

- Reagents: 2,4-Diaminophenol dihydrochloride (0.01 mol) and 4-bromobenzoic acid (0.01 mol)

- Solvent: Polyphosphoric acid (24 g)

- Temperature: 170–200 °C

- Time: 1.5–2.5 hours

- Workup: Quenching in ice-water, neutralization with 10% NaOH, filtration, charcoal treatment in ethanol, recrystallization from ethanol-water (1:3)

Yield: Approximately 60%

The method proceeds via acid-catalyzed cyclodehydration, where the amino and hydroxyl groups of 2,4-diaminophenol react with the carboxylic acid group of 4-bromobenzoic acid, facilitating ring closure to form the benzoxazole ring.

- Straightforward one-pot procedure

- Moderate to good yields

- Uses readily available starting materials

- High temperature and strong acid conditions

- Requires careful handling of PPA

Reference: Ertan-Bolelli et al., Medicinal Chemistry Research, 2016

Reference: Thieme Chemistry, 2020

Electrophilic Cyanation Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) and Lewis Acid Catalysis

This method involves the reaction of o-aminophenols with NCTS in the presence of Lewis acids such as BF3·Et2O to form 2-aminobenzoxazoles, which can be modified to include a 4-bromophenyl substituent.

- Reagents: o-Aminophenol, NCTS

- Catalyst: BF3·Et2O (1–3 equivalents)

- Solvent: 1,4-Dioxane

- Temperature: Reflux (~100 °C)

- Time: 25–30 hours

| Entry | BF3·Et2O (equiv) | NCTS (equiv) | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 3 | 3 | Reflux | 86 |

| 4 | 3 | 1.5 | Reflux | 87 |

| 6 | 2 | 1.5 | Reflux | 90 |

Activation of the cyano group by Lewis acid facilitates nucleophilic attack by the amino group, followed by ring closure to form the benzoxazole.

- Uses nonhazardous electrophilic cyanating agent

- Good to excellent yields

- Operational simplicity

- Long reaction times

- Requires Lewis acid catalyst

Reference: ACS Omega, 2019

Smiles Rearrangement-Based Functionalization of Benzoxazole-2-thiol Derivatives

Reference: ACS Omega, 2019

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| PPA-mediated cyclization | 2,4-Diaminophenol dihydrochloride, 4-bromobenzoic acid | 170–200 °C, 1.5–2.5 h | ~60 | Simple, direct synthesis | Harsh conditions, strong acid |

| Iodine-mediated one-pot synthesis | 2-Aminophenol, 4-bromophenyl isothiocyanate, I2 | Mild, one-pot | ~74–75 | Mild, scalable, good yield | Requires isothiocyanates, iodine |

| Electrophilic cyanation (NCTS) | o-Aminophenol, NCTS, BF3·Et2O | Reflux in 1,4-dioxane, 25–30 h | 86–90 | Nonhazardous reagents, good yields | Long reaction time |

| Smiles rearrangement | Benzoxazole-2-thiol, bromoalkylamines | 70–120 °C, base, DMF/toluene | Variable | Structural diversity, economic | Side reactions, complex control |

Detailed Research Findings and Notes

The PPA method is classical and reliable for this compound, but requires high temperature and strong acidic media, which may limit sensitive functional groups.

The iodine-mediated method offers a modern alternative with mild conditions and fewer steps, making it attractive for scale-up and sensitive substrates. The mechanism involves oxidative desulfurization and carbodiimide intermediates.

The electrophilic cyanation method using NCTS and Lewis acid catalysts is notable for operational simplicity and environmental friendliness, though it requires prolonged reflux.

The Smiles rearrangement approach, while versatile for functionalization and derivatization, demands careful optimization to avoid side products such as disulfides and unintended ring closures. Its application to this compound specifically would require adapting the bromoalkylamine component accordingly.

This comprehensive review of preparation methods for this compound highlights multiple synthetic strategies, each with unique advantages and challenges. Selection of the appropriate method depends on available starting materials, desired scale, and sensitivity of functional groups. The data tables and mechanistic insights provided here serve as a valuable guide for researchers aiming to synthesize this compound efficiently and reliably.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-bromophenyl)-4-benzoxazolamine?

Answer:

The synthesis typically involves condensation reactions between 4-bromophenyl-substituted precursors and benzoxazole intermediates. Key steps include:

- Nucleophilic substitution : Reacting 2-aminophenol derivatives with 4-bromobenzoyl chloride in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to form the benzoxazole core .

- Cyclization : Using catalysts like polyphosphoric acid (PPA) or microwave-assisted conditions to enhance reaction efficiency and yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Advanced: How can X-ray crystallography validate the molecular structure of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Deposition : Submit CIF files to the Cambridge Crystallographic Data Centre (CCDC) for public access (e.g., CCDC 1850211 in ).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm for aromatic protons; δ 5.3 ppm for NH₂ (DMSO-d₆) .

- ¹³C NMR : Signals at ~160 ppm (C=O), 115–140 ppm (aromatic carbons) .

- IR Spectroscopy : Bands at ~3400 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N benzoxazole) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺; expected m/z = 315.02 (C₁₃H₁₀BrN₂O) .

Advanced: How can computational modeling predict the compound’s reactivity and electronic properties?

Answer:

- DFT Calculations : Use Gaussian 09/B3LYP/6-311++G(d,p) to optimize geometry and calculate:

- HOMO-LUMO gaps (predicting charge transfer ~4.2 eV).

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase enzymes). Key parameters: binding affinity < −7.0 kcal/mol .

Advanced: What strategies resolve contradictions in thermal stability data?

Answer:

- Differential Scanning Calorimetry (DSC) : Perform under nitrogen (10°C/min) to observe melting points (expected ~167–169°C) and decomposition events .

- Thermogravimetric Analysis (TGA) : Correlate weight loss (%) with DSC endotherms to distinguish phase transitions from degradation.

- Reproducibility : Compare data across multiple batches and solvent systems (e.g., DMF vs. THF) to isolate solvent-dependent artifacts .

Basic: How to assess the compound’s stability under varying pH conditions?

Answer:

- pH Stability Study :

- Prepare solutions in buffers (pH 1–13) and monitor via HPLC-UV (λ = 254 nm) at 25°C.

- Degradation kinetics: First-order rate constants (k) calculated using ln(C/C₀) vs. time plots .

- Hydrolysis Resistance : The benzoxazole ring shows stability at pH 7–9 but degrades in strongly acidic/basic conditions (pH < 2 or >12) .

Advanced: What mechanistic insights explain its biological activity?

Answer:

- Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) via H-bonding between NH₂ and Glu²⁶⁵ residue (IC₅₀ ~12 μM) .

- Cellular Uptake : LogP ~2.8 (calculated) suggests moderate membrane permeability, validated by Caco-2 assays .

- SAR Studies : Bromine at the 4-position enhances halogen bonding with hydrophobic enzyme pockets (ΔG = −9.3 kcal/mol) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

- Microwave-Assisted Synthesis : 30 min at 120°C increases yield from 65% (conventional) to 89% .

- Catalyst Screening : Pd/C (5 mol%) in Suzuki couplings improves cross-coupling efficiency (TON > 100) .

- Solvent Engineering : Switch from DMF to cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (LD₅₀ > 2000 mg/kg in rodents) .

- Spill Management : Absorb with vermiculite and dispose as halogenated waste .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

- Structural Modifications :

- Replace 4-bromophenyl with 4-fluorophenyl or 4-nitrophenyl to assess electronic effects .

- Introduce methyl groups at the benzoxazole 5-position to study steric hindrance .

- Biological Screening :

- Test against COX-1/COX-2 isoforms to evaluate selectivity .

- Measure IC₅₀ values via ELISA or fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.